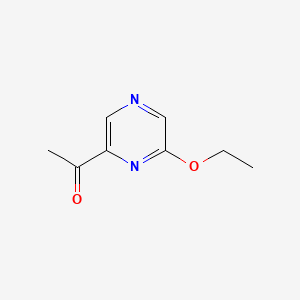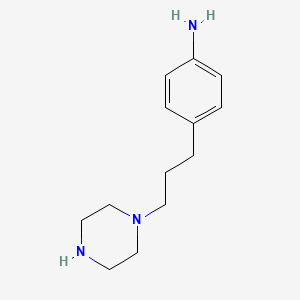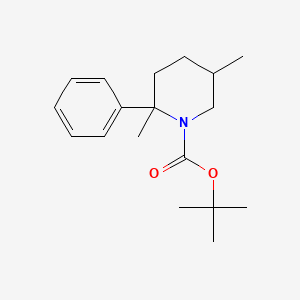
tert-Butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, two methyl groups, a phenyl group, and a piperidine ring
Vorbereitungsmethoden
The synthesis of tert-Butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, 2,5-dimethylpiperidine, and phenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors, with careful monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
tert-Butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents. These reactions can lead to the formation of new derivatives with modified properties.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development, particularly in the design of new pharmaceuticals.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: This compound shares structural similarities but differs in the presence of a piperazine ring instead of a piperidine ring.
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: This compound has a pyrrolidine ring and different substituents, leading to distinct chemical and physical properties.
tert-Butyl-nitroxyl acene-based derivatives: These compounds feature acene cores and nitroxyl radicals, offering unique magnetic and optical properties.
Eigenschaften
Molekularformel |
C18H27NO2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
tert-butyl 2,5-dimethyl-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-14-11-12-18(5,15-9-7-6-8-10-15)19(13-14)16(20)21-17(2,3)4/h6-10,14H,11-13H2,1-5H3 |
InChI-Schlüssel |
OTQYQKUGVHNNPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(N(C1)C(=O)OC(C)(C)C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


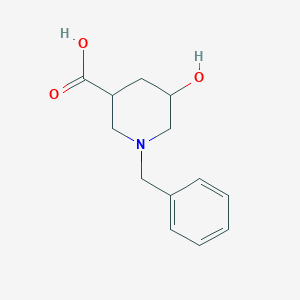
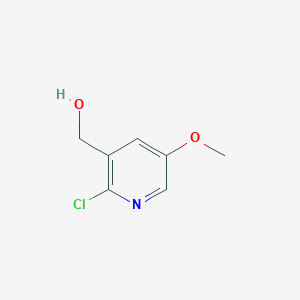
![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)


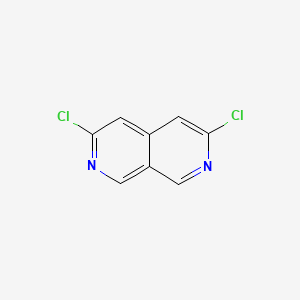
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)
![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)
![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
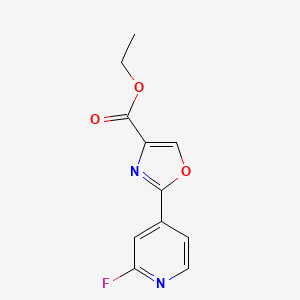
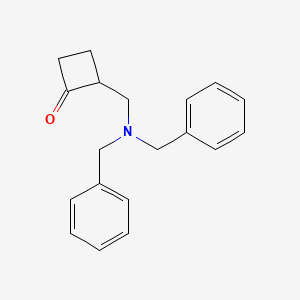
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
